N-(2-(3-(4-etoxifenil)-6-oxopiridazin-1(6H)-il)etil)-2,4,5-trimetilbencensulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

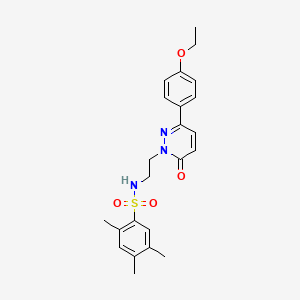

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El complejo sintetizado de este compuesto con tetrafenilborato se ha investigado por sus propiedades antibacterianas . La comprensión de su eficacia contra cepas bacterianas específicas podría contribuir al desarrollo de nuevos agentes antimicrobianos.

- La formación de complejos de ion-asociados entre moléculas bioactivas y moléculas orgánicas es esencial para comprender sus interacciones con los receptores. En este caso, el complejo de ion-asociados se caracterizó utilizando espectros infrarrojos, RMN, análisis elemental y espectrometría de masas . Estos estudios proporcionan información sobre las interacciones moleculares y la estabilidad.

- N-(4-etoxifenil)-retinamida (4-EPR) se ha sugerido como un estándar interno indispensable para la determinación precisa de los niveles de 4-HPR en los tejidos durante la formación preclínica y los análisis cromatográficos . Los investigadores pueden explorar aplicaciones similares para nuestro compuesto.

- Los derivados de piperidina, como nuestro compuesto, se han utilizado en la reducción enantioselectiva a gran escala. Por ejemplo, el inhibidor de la 11β-hidroxiesteroide deshidrogenasa tipo 1 (11β-HSD1) se utiliza para tratar enfermedades asociadas con anormalidades del cortisol . Investigar el potencial de nuestro compuesto en este contexto podría ser valioso.

Actividad Antibacteriana

Química de Ion-Asociados

Estándar Interno en Química Analítica

Reducción Enantioselectiva y Anormalidades de Cortisol

Actividad Biológica

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound belonging to the class of pyridazinone derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H25N5O3S and a molecular weight of approximately 395.5 g/mol. Its structure comprises a pyridazinone ring, an ethoxyphenyl group, and a sulfonamide moiety, which contribute to its biological properties.

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes. This inhibition can disrupt metabolic pathways associated with disease progression.

- Receptor Interaction : By binding to cellular receptors, the compound can modulate signal transduction pathways that affect cell growth and apoptosis.

- Gene Expression Modulation : It may influence the expression of genes related to immune response and other cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains in vitro. A study demonstrated that compounds with similar structures effectively suppressed Salmonella infections in vivo without affecting bacterial growth in vitro . This suggests a targeted mechanism that could be beneficial for developing antibacterial therapies.

Anticancer Potential

The pyridazinone derivatives have been investigated for their chemotherapeutic effects. Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide with cancer-related pathways are still under investigation but indicate potential for further research .

Case Studies

- In Vivo Studies on Bacterial Infections : A study focused on the efficacy of similar pyridazinone derivatives against Salmonella enterica serovar Typhimurium demonstrated significant reductions in bacterial load in treated mice compared to controls . Such findings support the potential use of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide as an antibacterial agent.

- Anticancer Research : In a separate investigation into compounds with similar structures, researchers observed that certain derivatives induced apoptosis in breast cancer cell lines through modulation of apoptotic pathways . These results highlight the need for further exploration into the anticancer properties of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-5-30-20-8-6-19(7-9-20)21-10-11-23(27)26(25-21)13-12-24-31(28,29)22-15-17(3)16(2)14-18(22)4/h6-11,14-15,24H,5,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVYUGAPLNFATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.